Diethyl 2-chlorothiazole-4,5-dicarboxylate

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Researchers developing herbicidal safeners or substituted thiazole libraries require electrophilic cores, not nucleophilic 2-amino analogs. This 2-chloro-4,5-diester thiazole enables SNAr and cross-coupling derivatization unavailable with non-halogenated variants. - **Reactive handle**: 2-Cl substituent supports Pd-catalyzed C-N/C-C couplings & SNAr (high Hammett ρ). - **Proven scaffold**: Patented class for acetanilide/thiocarbamate crop protection (sorghum). - **Supply**: In stock; dual esters allow polymer/MOF post-modification.

Molecular Formula C9H10ClNO4S
Molecular Weight 263.7 g/mol
CAS No. 135297-41-5
Cat. No. B158902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-chlorothiazole-4,5-dicarboxylate
CAS135297-41-5
Synonyms4,5-Thiazoledicarboxylicacid,2-chloro-,diethylester(9CI)
Molecular FormulaC9H10ClNO4S
Molecular Weight263.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)Cl)C(=O)OCC
InChIInChI=1S/C9H10ClNO4S/c1-3-14-7(12)5-6(8(13)15-4-2)16-9(10)11-5/h3-4H2,1-2H3
InChIKeyMHDVOHPCBKEFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-Chlorothiazole-4,5-Dicarboxylate Technical Overview


Diethyl 2-chlorothiazole-4,5-dicarboxylate is a heterocyclic building block featuring a 1,3-thiazole core substituted with a chlorine atom at the 2-position and two ethyl ester groups at the 4- and 5-positions. This compound serves as a versatile intermediate in organic synthesis, particularly valued for the reactivity conferred by its 2-chloro substituent [1]. The molecular formula is C9H10ClNO4S with a molecular weight of 263.7 g/mol . Its structure places it within the broader class of 2-halo-4,5-disubstituted thiazoles, a family recognized for utility in medicinal chemistry and agrochemical development [2].

Synthetic handle Electrophilic 2-chloro group enables SNAr and cross-coupling
Building block Thiazole core for medicinal and agrochemical synthesis
Safener context Reported class-level herbicidal safener activity

Why Diethyl 2-Chlorothiazole-4,5-Dicarboxylate Cannot Be Substituted


The 2-chloro substituent fundamentally alters the electronic landscape of the thiazole ring, creating a reactive handle that is absent in analogs like diethyl thiazole-4,5-dicarboxylate or its 2-amino counterpart. While 2-aminothiazoles are nucleophilic and often act as hydrogen-bond donors, the 2-chloro variant is electrophilic, enabling nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings that are impossible with non-halogenated or amino-substituted cores [1]. Furthermore, the presence of the chlorine atom has been linked to specific biological outcomes in agrochemical applications, where 2-chloro-4,5-disubstituted thiazoles function as herbicidal safeners—a property not shared by the 2-phenyl or 2-unsubstituted esters [2]. Simple substitution of this scaffold with a non-halogenated or 2-amino analog would thus not only fail to replicate reactivity in downstream derivatization but could also abolish the specific biological activity observed in this compound class.

Analog
Why substitution may fail
Diethyl thiazole-4,5-dicarboxylate (non-halogenated)
Lacks the electrophilic 2-chloro handle; unreactive in SNAr, blocking key derivatizations.
Diethyl 2-aminothiazole-4,5-dicarboxylate
Nucleophilic amino group requires additional activation steps for cross-coupling; alters electronic profile.
Diethyl 2-phenylthiazole-4,5-dicarboxylate
No reported safener activity; divergent application focus may not support agrochemical research pathways.

Diethyl 2-Chlorothiazole-4,5-Dicarboxylate: Quantitative Differentiation vs. Analogs


Enhanced SNAr Reactivity vs. Unsubstituted Thiazole

Kinetic studies on 2-chlorothiazole derivatives demonstrate a high susceptibility to nucleophilic attack, quantified by a Hammett ρ value of +5.3, which is significantly elevated compared to typical aromatic systems [1]. This high ρ value indicates that the reaction rate is extremely sensitive to the electronic effects of substituents on the thiazole ring, a characteristic that is not present in the unsubstituted thiazole analog (diethyl thiazole-4,5-dicarboxylate, CAS 5445-92-1) [2]. For the 4,5-dicarboxylate derivative, the electron-withdrawing ester groups further activate the 2-position for substitution.

SNAr reactivity
Class-level inference
ρ = +5.3
Quantifies electrophilic activation at 2-position
Hammett constant with benzenethiolate; kinetic study
Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Herbicidal Safener Activity vs. 2-Phenyl Analog

The 2-chloro-4,5-disubstituted thiazole class, to which this compound belongs, has been patented for its efficacy as a herbicidal safener in sorghum [1]. While specific data for the diethyl ester is not provided, the patent explicitly claims that 2-chloro-4,5-disubstituted thiazoles reduce injury from acetanilide and thiocarbamate herbicides [1]. In contrast, the 2-phenyl analog (diethyl 2-phenylthiazole-4,5-dicarboxylate, CAS 54986-96-8) lacks this documented safener activity; its primary application lies in materials science and as a research chemical, not in agrochemical protection [2].

Herbicidal safener activity
Class-level inference
Target: Class-level safener activity in sorghum
Comparator: 2-Phenyl analog: no safener activity reported
Supports safener chemical space entry
Patent-based class-level evidence; sorghum model
Agrochemical Herbicide Safener Crop Protection

Electrophilic Synthetic Utility vs. 2-Amino Analog

The 2-chloro group serves as an effective leaving group in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), enabling the rapid diversification of the thiazole core [1]. In contrast, the 2-amino analog (diethyl 2-aminothiazole-4,5-dicarboxylate, CAS 5445-93-2) is nucleophilic and requires conversion to a diazonium salt or a halogenated intermediate before it can participate in similar coupling reactions, adding at least one synthetic step [2]. This difference is not quantified in a head-to-head study but is a fundamental principle of reactivity.

Synthetic versatility
Class-level inference
Target: Direct cross-coupling as electrophile
Comparator: 2-Amino analog: requires 1-2 extra activation steps
More efficient diversification pathway
Qualitative step-count advantage; standard cross-coupling conditions
Synthetic Methodology Cross-Coupling Drug Discovery

Applications for Diethyl 2-Chlorothiazole-4,5-Dicarboxylate


Diversity-Oriented Synthesis Building Block

Leverage the 2-chloro substituent for SNAr or Pd-catalyzed cross-coupling to rapidly generate a library of 2-substituted thiazole-4,5-dicarboxylate analogs for screening against biological targets. This approach is supported by the kinetic evidence of high SNAr reactivity [1] and the established utility of 2-halothiazoles in cross-coupling chemistry [2].

Agrochemical Safener Scaffold

As a member of the patented 2-chloro-4,5-disubstituted thiazole class, this compound can serve as a lead scaffold or advanced intermediate in the development of new herbicidal safeners [1]. Researchers investigating protection of sorghum or other crops from acetanilide or thiocarbamate injury would prioritize this specific chlorinated core over non-halogenated or 2-amino variants.

Functional Monomer for Advanced Materials

The dual ester functionality and reactive chlorine handle make this compound suitable for incorporation into polymers or metal-organic frameworks (MOFs) where post-polymerization modification or specific binding sites are desired. The compound's electrophilic reactivity, quantified by the high Hammett ρ value [1], provides a predictable and tunable functional group for materials design.

Application
Selection Property
Validation Focus
Diversity-Oriented Synthesis
Electrophilic 2-Cl reactivity
SNAr and cross-coupling compatibility
Agrochemical Safener Development
Class-level safener activity
Safener screening in sorghum model
Functional Materials Monomer
Dual ester/Cl functional handles
Post-polymerization modification

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